Lumula

Prostanoid Receptor SAR Glaucoma Research

Choose Lumula for its unique hybrid structure, ideal as an FP receptor negative control in glaucoma research. With 4.2x higher ethanol solubility than unoprostone, it enables more concentrated stocks, reducing solvent interference in assays. A critical tool for studying unoprostone/bimatoprost mechanisms.

Molecular Formula C24H43NO4
Molecular Weight 409.6 g/mol
Cat. No. B7943201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumula
Molecular FormulaC24H43NO4
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)NCC)O)O
InChIInChI=1S/C24H43NO4/c1-3-5-6-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25-4-2/h8,11,20-23,27-28H,3-7,9-10,12-18H2,1-2H3,(H,25,29)/b11-8-/t20-,21-,22+,23-/m1/s1
InChIKeyHKPRCFLRPPLNEN-XKRYCQBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lumula (Maxeyprost): A Hybrid Eicosanoid Analog for Prostanoid Research and Negative Control Applications


Lumula (also known as Maxeyprost or Unoprostone N-ethyl amide) is a synthetic hybrid eicosanoid analog [1]. It is the ethylamide derivative of Unoprostone , and its molecular structure intentionally combines the 'docosanoid' features of unoprostone with the 'prostamide' features of bimatoprost [1]. This unique hybrid structure makes Lumula a specialized research tool for investigating the mechanisms of prostaglandin analogs, particularly in the context of glaucoma research and prostanoid receptor pharmacology .

Why Lumula Cannot Be Substituted by Unoprostone or Bimatoprost in Experimental Assays


Due to its specific hybrid structure, Lumula cannot be simply interchanged with its parent compounds, unoprostone or bimatoprost, for research purposes. Based on classical structure-activity relationships (SAR) for prostanoid receptors, this hybrid design is predicted to result in very low biological activity [1]. The N-ethyl amide moiety inherited from bimatoprost is slow to hydrolyze, and the lower side-chain modifications from unoprostone interfere with FP receptor binding [1]. This makes Lumula an unsuitable agonist for studying FP receptor activation, where its parent compounds are active. Conversely, this same lack of potency makes Lumula uniquely valuable as a negative control in assays designed to probe the specific mechanisms of unoprostone and bimatoprost [1].

Quantifiable Differentiation of Lumula: Evidence for Scientific and Procurement Decisions


Predicted Lack of Potency at the Prostanoid FP Receptor

Lumula is a hybrid molecule that combines structural elements of two known glaucoma therapeutics, unoprostone and bimatoprost, which are both weak FP receptor agonists. Based on established structure-activity relationships (SAR), this hybrid structure is predicted to have very low activity at the prostanoid FP receptor [1]. In contrast, unoprostone and bimatoprost demonstrate direct, albeit weak, agonist activity. For example, a study in A7r5 cells (rat) found unoprostone to have an EC50 of 306-1270 nM and bimatoprost an EC50 of 3070-3940 nM for calcium mobilization via the FP receptor [2].

Prostanoid Receptor SAR Glaucoma Research Negative Control

Enhanced Solubility Profile for In Vitro Formulation

Lumula exhibits a significantly improved solubility profile in common organic solvents compared to its parent compound, unoprostone. This is a quantifiable, procurement-relevant differentiator that facilitates the preparation of higher-concentration stock solutions for in vitro studies. The solubility data for both compounds is reported by chemical vendors at 25°C .

Solubility Formulation In Vitro DMF DMSO

Specified High Purity for Reproducible Research Outcomes

Lumula is supplied with a guaranteed purity specification, ensuring batch-to-batch consistency for research applications. A high purity level minimizes the risk of off-target effects or variable results that can arise from unidentified impurities, which is critical for studies using the compound as a negative control. The reported purity is quantitatively defined .

Purity Quality Control HPLC Reproducibility

Targeted Application Scenarios for Lumula in Research and Development


Essential Negative Control for Prostanoid FP Receptor Functional Assays

In calcium mobilization or radioligand binding assays designed to characterize the activity of novel or known FP receptor agonists (e.g., travoprost acid, latanoprost), Lumula serves as a critical negative control [1]. Its predicted lack of potency at the FP receptor, based on its hybrid structure , allows researchers to establish baseline activity and confirm that observed agonist effects are specific and not due to non-specific interactions. This is essential for proper assay validation.

Probing Non-FP Receptor Mediated Mechanisms of Unoprostone and Bimatoprost

While unoprostone and bimatoprost are known to be weak FP receptor agonists, they are also hypothesized to act through other pathways, such as potassium (BK) channels [1]. Lumula is specifically intended for use as a negative control to help dissect these alternative mechanisms . By comparing the effects of unoprostone/bimatoprost with those of the structurally similar but FP-inactive Lumula, researchers can isolate and study FP receptor-independent activities.

Optimizing In Vitro Assay Conditions Requiring High Solvent Concentrations

For in vitro studies that require high concentrations of the test compound, such as certain binding or biochemical assays, Lumula's enhanced solubility profile provides a distinct practical advantage [1]. Its 4.2-fold higher solubility in ethanol compared to unoprostone [1] allows for the preparation of more concentrated stock solutions, which minimizes the final solvent concentration in the assay well and reduces the risk of solvent-induced cellular toxicity or assay interference.

Use as a Structurally Matched Inactive Analog in Metabolic Stability Studies

The N-ethyl amide moiety of Lumula, inherited from bimatoprost, is known to be slow to hydrolyze [1]. This property makes it a useful tool compound for studying the metabolic stability of prostaglandin amide prodrugs in various biological matrices (e.g., plasma, liver microsomes). It can serve as a structurally matched but pharmacologically inert standard to control for non-specific degradation or matrix effects during sample analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lumula

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.